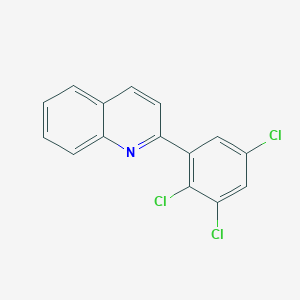
2-(2,3,5-Trichlorophenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,5-Trichlorophenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 2,3,5-trichlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of chlorine atoms in the phenyl ring enhances its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,5-Trichlorophenyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound. For this compound, the starting materials are 2-aminoacetophenone and 2,3,5-trichlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and selectivity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,3,5-Trichlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,3,5-Trichlorophenyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the trichlorophenyl group, which enhances its biological activity.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 2-(2,3,5-Trichlorophenyl)quinoline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent. The presence of chlorine atoms enhances its binding affinity to these targets, increasing its potency .
Vergleich Mit ähnlichen Verbindungen
2-Phenylquinoline: Lacks the chlorine atoms, resulting in lower reactivity and biological activity.
2-(2,4-Dichlorophenyl)quinoline: Similar structure but with fewer chlorine atoms, leading to different reactivity and potency.
2-(3,5-Dichlorophenyl)quinoline: Another isomer with different substitution pattern, affecting its chemical and biological properties.
Uniqueness: 2-(2,3,5-Trichlorophenyl)quinoline is unique due to the specific positioning of the chlorine atoms, which significantly influences its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H8Cl3N |
|---|---|
Molekulargewicht |
308.6 g/mol |
IUPAC-Name |
2-(2,3,5-trichlorophenyl)quinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-7-11(15(18)12(17)8-10)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H |
InChI-Schlüssel |
LLMZUOXFPYZJAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC(=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


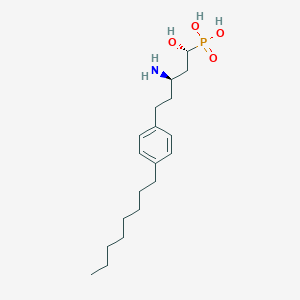

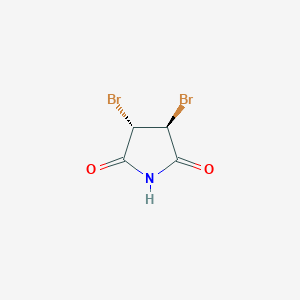
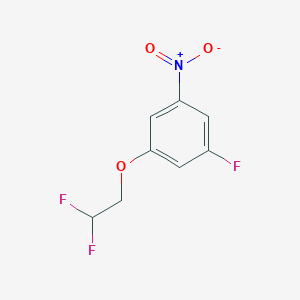
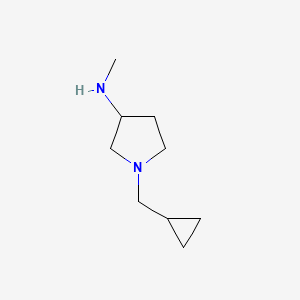
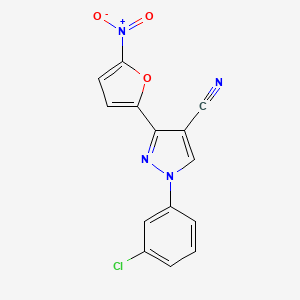
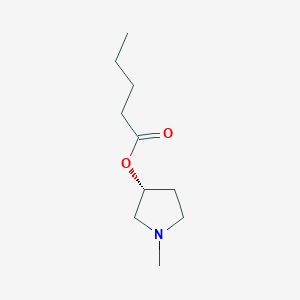
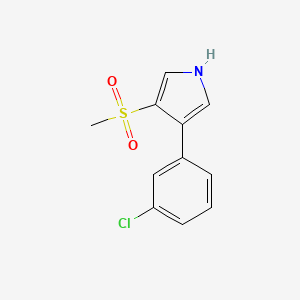
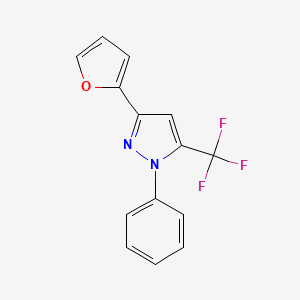
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
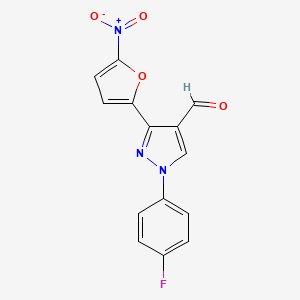
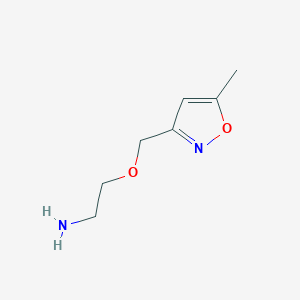
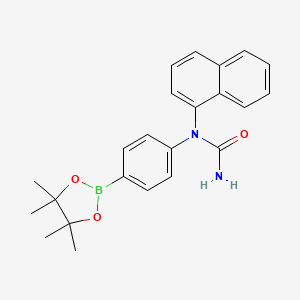
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
